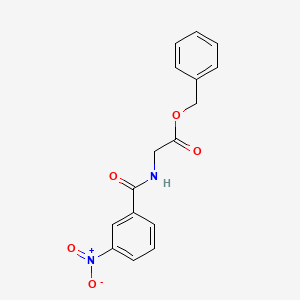

N-(3-nitrobenzoyl)glycine benzyl ester

Description

Properties

Molecular Formula |

C16H14N2O5 |

|---|---|

Molecular Weight |

314.29 g/mol |

IUPAC Name |

benzyl 2-[(3-nitrobenzoyl)amino]acetate |

InChI |

InChI=1S/C16H14N2O5/c19-15(23-11-12-5-2-1-3-6-12)10-17-16(20)13-7-4-8-14(9-13)18(21)22/h1-9H,10-11H2,(H,17,20) |

InChI Key |

AHRXAOZHYVDWHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Nitrobenzoyl Glycine Benzyl Ester

Established Reaction Pathways for N-(3-nitrobenzoyl)glycine benzyl (B1604629) ester Synthesis

Traditional synthetic routes to N-(3-nitrobenzoyl)glycine benzyl ester rely on well-understood reactions in organic chemistry, primarily focusing on direct esterification and amidation reactions. The choice of pathway often depends on the starting materials and the desired scale of the synthesis.

Direct Esterification of N-(3-nitrobenzoyl)glycine with Benzyl Alcohol

One plausible route to this compound is the direct esterification of N-(3-nitrobenzoyl)glycine with benzyl alcohol. This reaction is typically acid-catalyzed, following the principles of Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com The reaction involves the protonation of the carboxylic acid group of N-(3-nitrobenzoyl)glycine, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.

The general reaction is as follows:

N-(3-nitrobenzoyl)glycine + Benzyl Alcohol ⇌ this compound + Water

To drive the equilibrium towards the product side, it is common to use an excess of benzyl alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.org Microwave-assisted esterification can also be employed to significantly reduce reaction times and potentially improve yields. scirp.orgmdpi.comsciepub.com

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| p-TsOH | Toluene, reflux, water removal | High | organic-chemistry.org |

| H₂SO₄ | Excess benzyl alcohol, heat | Moderate to High | masterorganicchemistry.com |

| Microwave | Solvent-free or high-boiling solvent | Good to Excellent | scirp.orgmdpi.com |

Amidation of Glycine (B1666218) Benzyl Ester with 3-Nitrobenzoyl Chloride

A highly efficient and common method for the synthesis of this compound is the amidation of glycine benzyl ester with 3-nitrobenzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the nucleophilic attack of the amino group of glycine benzyl ester on the carbonyl carbon of the acyl chloride. byjus.comwikipedia.orglscollege.ac.in The reaction is typically performed in a two-phase system (an organic solvent and an aqueous base) or in a single organic solvent with the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. byjus.comwikipedia.org

The general reaction is as follows:

Glycine benzyl ester + 3-Nitrobenzoyl chloride → this compound + HCl

The use of a base, such as sodium hydroxide (B78521) or triethylamine, is crucial to neutralize the HCl formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic. byjus.comwebsite-files.com This method is generally high-yielding and proceeds under mild conditions. fishersci.it

| Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

| NaOH | Dichloromethane/Water | 0 - Room Temp | High | byjus.comwikipedia.org |

| Triethylamine | Dichloromethane | 0 - Room Temp | High | fishersci.it |

| Pyridine | Chloroform | Room Temp | Good to High | byjus.com |

Protective Group Strategies in the Preparation of Precursors to this compound

In the synthesis of this compound, protective group strategies become particularly relevant when starting from glycine itself for the amidation pathway, or when other functional groups are present that might interfere with the desired reactions.

For the amidation route starting from glycine, the carboxylic acid functionality must be protected, typically as an ester, to prevent its reaction with the acylating agent. The benzyl ester group in glycine benzyl ester serves this purpose effectively. The benzyl group is a common protecting group for carboxylic acids in peptide synthesis due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. ic.ac.uk

In a hypothetical scenario where the synthesis starts with 3-nitrobenzoic acid and glycine, the amino group of glycine would need to be protected before activation of the carboxylic acid of 3-nitrobenzoic acid for amide bond formation. Common amino-protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). However, for the direct synthesis of the target molecule, the more straightforward pathways described in 2.1.1 and 2.1.2 are generally preferred as they circumvent the need for additional protection and deprotection steps for the glycine moiety. The nitro group on the benzoyl moiety generally does not require protection during these standard esterification and amidation reactions.

Optimized and Green Chemistry Approaches to this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for amide and ester synthesis. These approaches focus on the use of catalysts, solvent-free conditions, and maximizing atom economy. acs.orgresearchgate.netacs.orged.govwhiterose.ac.uk

Catalytic Systems for Enhanced this compound Formation

For the direct esterification of N-(3-nitrobenzoyl)glycine with benzyl alcohol, various solid acid catalysts can be employed to facilitate easier separation and catalyst recycling. Examples include sulfated zirconia, ion-exchange resins, and zeolites. These heterogeneous catalysts can offer high selectivity and can often be used under milder conditions than traditional strong mineral acids. researchgate.net

In the context of the amidation reaction, while the reaction of an acyl chloride with an amine is generally very rapid and does not require catalysis, research into catalytic amide bond formation from less reactive carboxylic acids and amines is an active area. For instance, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, generating water as the only byproduct. acs.org While not directly applicable to the acyl chloride route, this highlights the trend towards catalytic solutions in amide synthesis.

Solvent-Free and Atom-Economical Synthetic Procedures for this compound

Solvent-free reaction conditions are a key aspect of green chemistry, as they reduce waste and can sometimes enhance reaction rates. Microwave-assisted synthesis of this compound, particularly via the esterification route, can potentially be carried out under solvent-free conditions by using an excess of benzyl alcohol as both the reactant and the reaction medium. mdpi.comsciepub.com

For the amidation pathway, solvent-free approaches can also be envisioned, for instance, by grinding the reactants together, possibly with a solid-supported base. This can lead to highly efficient and environmentally friendly processes. tandfonline.com

Microwave-Assisted and Photochemical Synthesis of this compound

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.org The synthesis of this compound involves the formation of an amide bond between 3-nitrobenzoic acid (or its activated derivative) and glycine benzyl ester. Microwave irradiation can be effectively employed to drive this condensation reaction.

The primary advantage of microwave heating lies in its direct and efficient energy transfer to the reaction mixture, resulting in rapid temperature increases. mdpi.com This can overcome activation energy barriers more effectively than conventional heating, leading to significant rate enhancements. For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 3-nitrobenzoyl chloride with glycine benzyl ester in the presence of a suitable base and solvent.

Key Parameters and Potential Outcomes of Microwave-Assisted Amide Synthesis:

| Parameter | Typical Conditions | Expected Outcome for this compound Synthesis |

| Solvent | High-boiling polar solvents (e.g., DMF, DMSO, NMP) or solvent-free conditions | Enhanced reaction rates and yields. Solvent-free conditions offer a greener alternative. |

| Temperature | 100-200 °C | Optimized temperature can significantly reduce reaction time from hours to minutes. |

| Power | 100-300 W | Precise power control allows for rapid heating and minimizes side product formation. |

| Catalyst/Reagent | Coupling agents (e.g., DCC, EDC), bases (e.g., DIPEA, Et3N) | Microwave irradiation can enhance the efficiency of coupling agents, leading to higher conversion. |

Research on similar amide bond formations has demonstrated that microwave irradiation can reduce reaction times from several hours to as little as 5-15 minutes, with yields often exceeding 90%. rsc.org While specific data for this compound is not extensively reported, the general principles of microwave-assisted synthesis strongly suggest its applicability for a more efficient production of this compound.

Photochemical Synthesis

Photochemical methods in organic synthesis utilize light to initiate chemical reactions. While the direct photochemical synthesis of this compound from its precursors is not a commonly reported pathway, photochemical reactions are highly relevant in the context of nitrobenzyl compounds. Nitrobenzyl esters, particularly those with the nitro group in the ortho position, are well-known photolabile protecting groups. acs.orgresearchgate.netmdpi.com Upon irradiation with UV light, these esters can be cleaved to release a carboxylic acid. researchgate.net

This inherent photoreactivity of the nitrobenzyl moiety suggests that careful consideration of light exposure is necessary during the synthesis and handling of this compound to avoid undesired side reactions or degradation. While not a primary synthetic route to the target molecule, understanding its photochemical properties is crucial for its application in light-sensitive systems. The reaction mechanism for the photolysis of o-nitrobenzyl esters involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the carboxylic acid and a nitrosobenzaldehyde derivative. researchgate.net

Scale-Up Considerations and Process Intensification for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, and efficiency. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key strategy in modern chemical manufacturing. numberanalytics.commdpi.com

Continuous Flow Synthesis of this compound

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of this compound. In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This methodology provides several advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. beilstein-journals.orgtue.nl

A potential continuous flow setup for the synthesis of this compound would involve two separate streams, one containing 3-nitrobenzoyl chloride and the other containing glycine benzyl ester with a base, which are then mixed in a T-junction before entering a heated reaction coil. The product stream would then be collected continuously.

Potential Advantages of Continuous Flow Synthesis:

| Feature | Benefit for this compound Synthesis |

| Enhanced Heat Transfer | Allows for the use of highly exothermic reactions with better temperature control, reducing the risk of runaway reactions. |

| Improved Mass Transfer | Efficient mixing of reagents leads to faster reaction rates and higher conversions. |

| Precise Control | Residence time, temperature, and stoichiometry can be precisely controlled, leading to improved product quality and consistency. |

| Scalability | Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel ("numbering-up"). |

| Safety | The small reaction volumes at any given time minimize the risks associated with handling hazardous materials. |

This table outlines the general benefits of continuous flow synthesis applicable to the production of this compound.

The synthesis of other esters and amides has been successfully demonstrated in continuous flow systems, often with significant improvements in yield and purity compared to batch methods. mdpi.com

Industrial Feasibility and Yield Optimization Strategies

The industrial feasibility of producing this compound is dependent on factors such as cost of starting materials, process efficiency, and market demand. Process intensification strategies are crucial for improving the economic viability of the synthesis. mdpi.comresearchgate.netnumberanalytics.com

Yield Optimization Strategies:

Stoichiometry Control: In a continuous flow setup, the precise control over the molar ratio of reactants can be used to maximize the conversion of the limiting reagent and minimize the formation of byproducts.

Temperature and Residence Time Screening: Automated flow systems allow for rapid screening of a wide range of temperatures and residence times to identify the optimal conditions for maximizing yield.

In-line Analysis: The integration of in-line analytical techniques, such as FT-IR or HPLC, can provide real-time monitoring of the reaction progress, allowing for on-the-fly optimization of process parameters.

Catalyst Selection: For the amide bond formation, the choice of coupling agent or catalyst is critical. Heterogeneous catalysts packed in a column within the flow reactor can simplify purification and allow for catalyst recycling, further improving the process economy.

By implementing these process intensification and optimization strategies, the industrial production of this compound can be made more efficient, cost-effective, and sustainable.

Advanced Structural Analysis and Conformational Studies of N 3 Nitrobenzoyl Glycine Benzyl Ester

High-Resolution Spectroscopic Characterization Techniques for N-(3-nitrobenzoyl)glycine benzyl (B1604629) ester

Detailed spectroscopic data, which is crucial for the unambiguous identification and structural elucidation of a molecule, is not available in the public domain for N-(3-nitrobenzoyl)glycine benzyl ester.

There are no published studies presenting one-dimensional (¹H, ¹³C) or multi-dimensional (COSY, HSQC, HMBC) NMR data for this compound. Such data would be essential for confirming the covalent bond framework, assigning specific proton and carbon signals to their respective atoms within the molecule, and providing insights into its solution-state conformation.

Similarly, experimental Infrared (IR) and Raman spectra for this compound have not been reported. These techniques would be invaluable for identifying the characteristic vibrational modes of its functional groups, such as the nitro group (NO₂), the amide (C=O and N-H), and the ester (C=O) moieties. Such data could also shed light on intermolecular interactions, like hydrogen bonding, in the solid state.

No high-resolution mass spectrometry (HRMS) data or fragmentation studies for this compound are available. HRMS would be necessary to confirm the compound's exact mass and elemental composition. A detailed fragmentation analysis would help in understanding the molecule's stability and the characteristic cleavage patterns of its amide and ester linkages under mass spectrometric conditions.

Solid-State Structural Investigations of this compound

Information regarding the solid-state structure of this compound is also absent from the scientific literature.

There are no published X-ray crystallographic studies for this compound. A single-crystal X-ray diffraction analysis would provide precise information about its three-dimensional molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and the nature of intermolecular interactions.

Due to the lack of crystallographic data, there is no information on whether this compound exhibits polymorphism (the ability to exist in multiple crystalline forms) or pseudopolymorphism (the formation of solvates or hydrates).

Spectroscopic Probes of Solid-State Conformation and Intermolecular Interactions

In the solid state, the conformation and intermolecular interactions of this compound would be primarily dictated by crystal packing forces, including hydrogen bonding and aromatic stacking interactions. Spectroscopic techniques such as solid-state NMR (ssNMR), Fourier-transform infrared (FT-IR) spectroscopy, and Raman spectroscopy would be invaluable in elucidating these features.

Solid-State NMR (ssNMR): The ssNMR spectrum is expected to provide detailed information about the local chemical environment of each atom. The presence of multiple, sharp resonances in the ¹³C and ¹⁵N ssNMR spectra would indicate a single, well-defined conformation in the crystalline lattice. The chemical shifts would be sensitive to the molecular conformation and intermolecular interactions. For instance, the carbonyl carbons of the amide and ester groups would likely exhibit distinct chemical shifts compared to their solution-state counterparts due to the influence of hydrogen bonding and restricted rotation in the solid state.

FT-IR and Raman Spectroscopy: Vibrational spectroscopy can effectively probe the hydrogen-bonding network within the crystal structure. The N-H stretching vibration of the amide group, typically observed in the range of 3200-3400 cm⁻¹, would be expected to be a broad band at a lower frequency in the solid state compared to a non-hydrogen-bonded state, indicating its participation in intermolecular hydrogen bonding. Similarly, the C=O stretching vibrations of the amide and ester groups would be sensitive to their involvement in hydrogen bonding. The presence of the nitro group would introduce strong characteristic absorption bands, typically around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1330 cm⁻¹ (symmetric stretch).

A hypothetical summary of expected solid-state spectroscopic data is presented below, based on typical values for related N-aroylglycine derivatives.

| Spectroscopic Technique | Functional Group | Expected Wavenumber/Chemical Shift Range | Interpretation |

| FT-IR | Amide N-H Stretch | 3300 - 3250 cm⁻¹ | Broad peak indicative of intermolecular hydrogen bonding. |

| Amide C=O Stretch (Amide I) | 1660 - 1640 cm⁻¹ | Lower frequency suggests involvement in hydrogen bonding. | |

| Ester C=O Stretch | 1740 - 1720 cm⁻¹ | Position reflects the electronic environment and potential weak hydrogen bonding interactions. | |

| Aromatic C-NO₂ Asymmetric Stretch | 1540 - 1520 cm⁻¹ | Characteristic strong absorption for the nitro group. | |

| Raman | Aromatic Ring Vibrations | 1600 - 1580 cm⁻¹ | Provides information on the substitution pattern and potential π-π stacking interactions. |

| ¹³C ssNMR | Amide C=O | 170 - 165 ppm | Chemical shift influenced by hydrogen bonding and dihedral angles. |

| Ester C=O | 175 - 170 ppm | Sensitive to the conformation around the ester linkage. | |

| Aromatic Carbons | 150 - 120 ppm | Nitro-substituted carbon would be significantly downfield; other shifts depend on the overall crystal packing. |

Conformational Dynamics and Solution Behavior of this compound

In solution, this compound is expected to exhibit a more dynamic behavior, with multiple conformations being accessible through rotation around its single bonds. The interplay of steric effects, electronic interactions, and solvent effects will govern the conformational landscape of the molecule.

The rotation around the amide bond (C-N) in N-acylglycine derivatives is known to be restricted due to the partial double bond character of the amide linkage. This can lead to the existence of cis and trans isomers. For this compound, the trans conformation, where the bulky 3-nitrobenzoyl and benzyl ester groups are on opposite sides of the amide bond, is expected to be sterically favored and thus the predominant isomer in solution.

Variable-temperature NMR (VT-NMR) spectroscopy would be a powerful tool to study the rotational barrier around the amide bond. At low temperatures, separate signals for the cis and trans isomers might be observable. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process. For similar N-acyl compounds, these barriers are typically in the range of 15-20 kcal/mol.

Computational studies, using methods such as Density Functional Theory (DFT), could provide further insights into the potential energy surface of the molecule. By systematically rotating the key dihedral angles (e.g., around the amide bond, the N-Cα bond, and the Cα-C(ester) bond), a conformational map can be generated to identify the low-energy (preferred) conformations and the transition states connecting them.

| Dihedral Angle | Description | Expected Low-Energy Conformation | Method of Study |

| ω (C-N amide bond) | Defines cis/trans isomerism | Predominantly trans (ω ≈ 180°) | VT-NMR, Computational (DFT) |

| φ (N-Cα bond) | Influences the orientation of the glycine (B1666218) backbone | Dependent on steric and electronic factors | Computational (DFT) |

| ψ (Cα-C(ester) bond) | Determines the position of the benzyl ester group | Likely staggered conformations to minimize steric hindrance | Computational (DFT) |

The conformational equilibrium of this compound is anticipated to be sensitive to the solvent environment. The polarity and hydrogen-bonding capability of the solvent can influence the relative stability of different conformers.

In polar aprotic solvents (e.g., DMSO, DMF), the solvent molecules can effectively solvate the polar regions of the molecule, such as the amide and nitro groups. This might lead to a more extended conformation being favored. In contrast, in nonpolar solvents (e.g., chloroform, toluene), intramolecular interactions, such as hydrogen bonding, may become more significant in stabilizing folded conformations.

The potential for intramolecular hydrogen bonding in this compound is an important factor in determining its preferred conformation, particularly in nonpolar environments. A plausible intramolecular hydrogen bond could exist between the amide N-H proton and one of the oxygen atoms of the ortho-nitro group, which could lead to a more compact, folded structure. However, the 3-nitro (meta) substitution in the benzoyl ring makes a direct hydrogen bond between the amide N-H and the nitro group less likely due to the larger distance and unfavorable geometry.

A more probable intramolecular interaction would be a C-H···O hydrogen bond, for example, between one of the glycine methylene (B1212753) protons (Cα-H) and the amide carbonyl oxygen or an oxygen of the nitro group. While weaker than conventional N-H···O hydrogen bonds, these interactions can collectively contribute to the stability of a particular conformer.

Infrared spectroscopy in dilute solutions of nonpolar solvents would be the primary experimental technique to probe for intramolecular hydrogen bonding. The appearance of a sharp N-H stretching band at a frequency higher than that observed in the solid state but lower than a completely free N-H would suggest the presence of a weak intramolecular hydrogen bond. Computational chemistry could further be employed to calculate the geometries and energies of conformers with and without intramolecular hydrogen bonds to assess their relative stabilities.

Chemical Reactivity and Transformation Pathways of N 3 Nitrobenzoyl Glycine Benzyl Ester

Hydrolytic Stability and Ester Cleavage Mechanisms of N-(3-nitrobenzoyl)glycine benzyl (B1604629) ester

The hydrolysis of the benzyl ester group in N-(3-nitrobenzoyl)glycine benzyl ester results in the formation of N-(3-nitrobenzoyl)glycine and benzyl alcohol. This cleavage can be achieved under acidic, basic, or enzymatic conditions, with each method proceeding through a different mechanism and exhibiting distinct kinetics.

Acid-catalyzed hydrolysis of esters, including benzyl esters, typically proceeds via the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol yield the carboxylic acid, N-(3-nitrobenzoyl)glycine, and regenerate the acid catalyst.

Table 1: Acid-Catalyzed Hydrolysis of this compound

| Parameter | Description |

|---|---|

| Catalyst | Strong mineral acids (e.g., HCl, H₂SO₄) |

| Mechanism | Primarily A_AC_2 |

| Solvent | Aqueous media, often with a co-solvent like dioxane or THF to aid solubility |

| Products | N-(3-nitrobenzoyl)glycine and Benzyl alcohol |

| Kinetics | Typically first-order with respect to both the ester and the acid catalyst. Generally slower than base-catalyzed hydrolysis. |

Base-catalyzed hydrolysis, or saponification, is a common and efficient method for cleaving ester bonds. The reaction proceeds through a B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzyl alcohol leaving group (as an alkoxide) to form the carboxylic acid. The alkoxide subsequently deprotonates the carboxylic acid in an irreversible step, forming a carboxylate salt and benzyl alcohol. chemrxiv.org

This process is generally faster and more efficient than acid-catalyzed hydrolysis because the nucleophile (hydroxide) is stronger than water, and the final deprotonation step drives the reaction to completion. archive.org Studies on analogous compounds show that benzyl esters are typically more susceptible to alkaline hydrolysis than simple alkyl esters. chemrxiv.org

Table 2: Base-Catalyzed Hydrolysis of this compound

| Parameter | Description |

|---|---|

| Reagent | Strong bases (e.g., NaOH, KOH, LiOH) |

| Mechanism | B_AC_2 (Saponification) |

| Solvent | Aqueous-organic mixtures (e.g., THF/H₂O, Ethanol/H₂O) |

| Products | N-(3-nitrobenzoyl)glycine (as its carboxylate salt) and Benzyl alcohol |

| Kinetics | Irreversible and typically follows second-order kinetics (first-order in both ester and hydroxide). Generally proceeds readily at room temperature. |

Enzymatic hydrolysis offers a mild and highly selective alternative for ester cleavage. Hydrolases such as lipases, esterases, and some proteases are capable of catalyzing the hydrolysis of a wide range of esters, including the benzyl esters of amino acids and peptides. nih.govacsgcipr.org Enzymes like porcine liver esterase, α-chymotrypsin, and subtilisin have been successfully used for this purpose. nih.govthieme-connect.de

The reaction occurs at the enzyme's active site, typically involving a catalytic triad (B1167595) (e.g., Ser-His-Asp) that forms a covalent acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid. acsgcipr.org The key advantages of this method are its high chemo- and stereoselectivity, and the mild reaction conditions (near-neutral pH and room temperature), which preserve other sensitive functional groups within the molecule.

Table 3: Enzymatic Hydrolysis of this compound

| Parameter | Description |

|---|---|

| Biocatalysts | Esterases (e.g., Porcine Liver Esterase), Lipases (e.g., from Candida sp.), Proteases (e.g., α-Chymotrypsin, Subtilisin) |

| Mechanism | Formation of an acyl-enzyme intermediate |

| Conditions | Aqueous buffer (pH 6-8), often with a water-miscible co-solvent (e.g., DMF, DMSO) to improve substrate solubility. nih.gov Ambient temperature. |

| Products | N-(3-nitrobenzoyl)glycine and Benzyl alcohol |

| Selectivity | High chemoselectivity, often avoiding reaction with other functional groups like amides. |

Derivatization of the Aromatic Ring in this compound

Substitution Reactions on the Benzoyl Moiety (post-reduction of nitro group)

Following the reduction of the nitro group to an amino group, the reactivity of the benzoyl moiety towards electrophilic aromatic substitution is significantly enhanced. The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This makes the positions ortho and para to the amino group susceptible to attack by electrophiles.

Given the structure of N-(3-aminobenzoyl)glycine benzyl ester, the available positions for substitution are at C2, C4, and C6 of the benzoyl ring. The amino group at C3 will direct incoming electrophiles primarily to the C4 and C6 positions (para and ortho, respectively).

Common electrophilic substitution reactions that can be performed on the activated ring include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ in the presence of a mild catalyst or solvent.

Nitration: Although the starting material is a nitro compound, further nitration on the activated ring can be achieved under controlled conditions, though this is often less synthetically useful.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₃/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. However, the presence of the basic amino group can complicate these reactions by coordinating with the Lewis acid catalyst. Protection of the amino group (e.g., by acylation to form an amide) is often necessary.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on N-(3-aminobenzoyl)glycine benzyl ester

| Reaction | Typical Reagents | Electrophile | Expected Major Products |

| Bromination | Br₂, FeBr₃ or CH₃COOH | Br⁺ | N-(3-amino-4-bromobenzoyl)glycine benzyl ester and N-(3-amino-6-bromobenzoyl)glycine benzyl ester |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | N-(3-amino-4-chlorobenzoyl)glycine benzyl ester and N-(3-amino-6-chlorobenzoyl)glycine benzyl ester |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Amino-3-(glycine benzyl ester carbonyl)benzenesulfonic acid |

| Acylation (on protected amine) | RCOCl, AlCl₃ | RCO⁺ | N-(3-acetamido-4-acylbenzoyl)glycine benzyl ester |

Reactions with the Glycine (B1666218) Amide Linkage

The amide bond in the glycine portion of the molecule is generally stable due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. chemistrysteps.comnih.gov This makes it less reactive than esters under physiological conditions. libretexts.org However, it can undergo hydrolysis under more forceful acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide linkage can be cleaved. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would result in the formation of 3-nitrobenzoic acid and glycine benzyl ester.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing with aqueous NaOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt (3-nitrobenzoate) and glycine benzyl ester. This process is generally considered irreversible due to the formation of the resonance-stabilized carboxylate ion. rsc.org

The stability of the amide bond is a key feature in peptide chemistry, and its cleavage typically requires more forcing conditions than the hydrolysis of the benzyl ester. chemistrysteps.com

Transesterification Reactions of this compound

Transesterification is a process where the benzyl group of the ester is exchanged for another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base.

R-COOBn + R'OH ⇌ R-COOR' + BnOH (where R = N-(3-nitrobenzoyl)glycyl, Bn = benzyl)

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by another alcohol (R'OH). The reaction is reversible and is often driven to completion by using a large excess of the reactant alcohol or by removing the benzyl alcohol byproduct.

Base-Catalyzed Transesterification: A strong base (e.g., NaOR', K₂CO₃) can be used to deprotonate the incoming alcohol, forming a more potent alkoxide nucleophile (R'O⁻). This alkoxide then attacks the ester carbonyl. This method is generally faster than acid-catalyzed transesterification. organic-chemistry.org

Various catalysts have been developed to facilitate transesterification under mild conditions, including metal-based catalysts like zinc clusters and silica-supported boric acid. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions depends on the substrate's sensitivity to acidic or basic environments. For this compound, mildly acidic or neutral conditions might be preferred to avoid potential side reactions at the amide linkage.

Table 3: Catalysts and Conditions for Transesterification of Benzyl Esters

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

| Acid | p-Toluenesulfonic acid (TsOH) | Reflux in excess alcohol | organic-chemistry.org |

| Base | Sodium Methoxide (NaOMe) | Room temperature or gentle heating in alcohol | organic-chemistry.org |

| Heterogeneous | Silica Supported Boric Acid (SiO₂–H₃BO₃) | Solvent-free, heating (e.g., 100 °C) | nih.gov |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Reflux in alcohol | organic-chemistry.org |

| Organocatalyst | N-Heterocyclic Carbenes (NHC) | Room temperature | organic-chemistry.org |

Photoreactivity and Photodegradation Pathways of this compound

The presence of the nitroaromatic chromophore makes this compound susceptible to photoreactions and photodegradation upon exposure to UV light. The photochemistry of nitroaromatic compounds has been studied extensively. tandfonline.com

Upon absorption of UV radiation, the nitrobenzene (B124822) moiety can be promoted to an excited state, often a biradical-like triplet state (T₁(n,π*)). tandfonline.com This excited state is a powerful hydrogen abstractor. It can abstract a hydrogen atom from a suitable donor, such as a solvent molecule or even another part of the same molecule, initiating a radical cascade. tandfonline.com

The primary photochemical pathways for nitroaromatic compounds can include:

Intramolecular Hydrogen Abstraction: If a C-H bond is sterically accessible (e.g., from the glycine or benzyl portion), the excited nitro group could abstract a hydrogen atom, leading to rearrangement or degradation products.

Intermolecular Hydrogen Abstraction: In the presence of a hydrogen-donating solvent (like isopropanol), the excited nitro group can abstract a hydrogen atom from the solvent, leading to the reduction of the nitro group and oxidation of the solvent.

Photoreduction: The excited state can undergo reduction, often involving radical intermediates, eventually leading to products like nitroso, hydroxylamino, and amino derivatives.

Photosubstitution: In some cases, nucleophilic photosubstitution of the nitro group can occur.

Formation of Radical Species: A proposed primary pathway involves the homolytic cleavage of the C-N bond to form an aryl radical and nitrogen dioxide (•NO₂). walshmedicalmedia.comresearchgate.net These radicals can then recombine or react with other molecules, such as oxygen, leading to a variety of degradation products. walshmedicalmedia.comresearchgate.net

The presence of molecular oxygen can significantly influence the photodegradation quantum yield, sometimes reducing it by scavenging radical intermediates. walshmedicalmedia.comresearchgate.net The specific degradation products would depend on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactive species.

Computational and Theoretical Studies of N 3 Nitrobenzoyl Glycine Benzyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule based on its electronic configuration.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional structure of a molecule. Through a process called geometry optimization, DFT calculations would identify the lowest energy conformation of N-(3-nitrobenzoyl)glycine benzyl (B1604629) ester. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.net

This analysis would yield precise data on bond lengths, bond angles, and dihedral (torsion) angles. For instance, it would define the spatial relationship between the 3-nitrophenyl ring, the amide linkage, the glycine (B1666218) backbone, and the benzyl ester group. Energy profiles could also be calculated for the rotation around key single bonds, revealing the energy barriers between different rotational isomers (rotamers) and identifying the most stable conformers.

Illustrative Predicted Structural Parameters for N-(3-nitrobenzoyl)glycine benzyl ester

Note: This table illustrates the type of data generated by DFT calculations and is based on typical values for similar functional groups, not on published results for this specific molecule.

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Length | C=O (Amide) | ~ 1.24 Å |

| Bond Length | C-N (Amide) | ~ 1.35 Å |

| Bond Length | N-O (Nitro Group) | ~ 1.23 Å |

| Bond Angle | O-N-O (Nitro Group) | ~ 124° |

| Dihedral Angle | O=C-N-H (Amide) | ~ 180° (trans conformation) |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution across a molecule. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

For this compound, the MEP surface would be expected to show regions of high electron density (negative potential), colored in red, primarily located around the oxygen atoms of the two carbonyl groups (amide and ester) and the nitro group. These areas represent likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, areas of low electron density (positive potential), colored in blue, would be anticipated around the amide N-H proton and the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties.

In this compound, the HOMO, or electron-donating orbital, would likely be distributed over the benzyl ring and the ester group. The LUMO, the electron-accepting orbital, would be expected to be localized on the electron-deficient nitrobenzoyl moiety due to the strong electron-withdrawing effect of the nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Illustrative Predicted Frontier Molecular Orbital Energies

Note: This table presents hypothetical energy values to illustrate the output of an FMO analysis.

| Orbital | Predicted Energy (eV) | Probable Localization |

| HOMO | -7.8 | Benzyl ester moiety |

| LUMO | -2.5 | Nitrobenzoyl moiety |

| HOMO-LUMO Gap | 5.3 | Indicator of high chemical stability |

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for validating theoretical structures against experimental measurements.

NMR Spectroscopy : Calculations can predict the ¹H and ¹³C chemical shifts. For this molecule, the protons on the nitrophenyl ring would be expected to resonate at a lower field (higher ppm) than those on the benzyl ring due to the deshielding effect of the nitro group.

IR Spectroscopy : Theoretical vibrational analysis can predict the frequencies of infrared absorption, corresponding to the stretching and bending of different bonds. researchgate.net Key predicted peaks would include the N-H stretch (~3300 cm⁻¹), C=O stretches for the amide and ester (~1730-1650 cm⁻¹), and the characteristic symmetric and asymmetric stretches of the nitro group (~1530 and 1350 cm⁻¹).

UV-Vis Spectroscopy : Using Time-Dependent DFT (TD-DFT), the electronic transitions responsible for UV-Vis absorption can be predicted. researchgate.net The analysis would provide the wavelength of maximum absorption (λmax), likely corresponding to π→π* transitions within the aromatic systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations are employed to study the movement and conformational changes of molecules over time, often within a solvent. nih.gov

An MD simulation of this compound in a solvent would reveal its dynamic behavior and conformational flexibility. nih.gov By simulating the molecule for nanoseconds or longer, a statistical ensemble of its accessible conformations can be generated.

This data allows for the construction of a free energy landscape, which maps the stability of different conformations. The landscape would identify the most probable shapes the molecule adopts in solution and the energy barriers to transition between them. This is particularly relevant for understanding how the molecule might interact with biological targets or other molecules in a complex environment.

Solvent-N-(3-nitrobenzoyl)glycine benzyl ester Interactions and Solvation Thermodynamics

The interaction between a solute and a solvent is a critical factor influencing chemical reactivity, stability, and biological activity. For this compound, computational modeling can provide profound insights into its behavior in various solvent environments. These studies typically fall into two main categories: explicit solvent models and implicit solvent models. wikipedia.orgfiveable.meucsb.edu

Explicit Solvent Models: This approach treats individual solvent molecules explicitly, offering a detailed and realistic picture of the solute's immediate environment. wikipedia.org Molecular Dynamics (MD) simulations are commonly used, where the forces between all atoms (both solute and solvent) are calculated, and Newton's equations of motion are solved to track the system's evolution over time. nih.govresearchgate.net This method allows for the detailed analysis of specific interactions, such as hydrogen bonding between the nitro or amide groups of this compound and protic solvents like water or methanol. It can also reveal the structure of the solvation shell, which is the layer of solvent molecules immediately surrounding the solute. aip.org

Implicit Solvent Models: In contrast, implicit models, also known as continuum models, represent the solvent as a continuous medium with average properties, such as a dielectric constant. fiveable.meucsb.edumdpi.com This method is computationally less expensive, making it suitable for larger systems and initial screenings. wikipedia.orgfiveable.me Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgmdpi.com These models calculate the solvation free energy (ΔGsolv), which is the free energy change associated with transferring a molecule from the gas phase into the solvent. nih.govstackexchange.comnih.gov The solvation free energy is typically decomposed into electrostatic and non-polar contributions. fiveable.menih.gov

Thermodynamic Calculations: The primary goal of these simulations is to calculate key thermodynamic properties of solvation. The Gibbs free energy of solvation (ΔGsolv) is a crucial parameter, indicating how favorably the solute dissolves in a particular solvent. It can be calculated using methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) in explicit solvent simulations, or more directly from continuum models. nih.gov The total solvation free energy is a sum of several components:

ΔGes : The electrostatic component, arising from the interaction of the solute's charge distribution with the polarizable solvent medium.

ΔGcav : The cavitation energy, which is the energy required to create a cavity in the solvent to accommodate the solute molecule.

ΔGdisp : The dispersion energy, resulting from van der Waals interactions between the solute and solvent.

Below is an illustrative table showing the type of data that would be generated from a computational study on the solvation thermodynamics of this compound in different solvents.

Illustrative Data: Calculated Solvation Free Energies (kcal/mol) for this compound

| Solvent | Dielectric Constant (ε) | ΔGsolv (Implicit Model) | ΔGes (Electrostatic) | ΔGnon-polar (Cavitation + Dispersion) |

|---|---|---|---|---|

| Water | 78.4 | -12.5 | -15.0 | +2.5 |

| Ethanol | 24.6 | -10.2 | -11.8 | +1.6 |

| Chloroform | 4.8 | -6.8 | -7.5 | +0.7 |

| Cyclohexane | 2.0 | -2.1 | -1.9 | +0.2 |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the expected trends from such a computational study.

These calculations would help predict the solubility and partitioning behavior of this compound, which is vital for understanding its distribution in biological systems or its performance in different reaction media.

Protein-Ligand Docking and Interaction Analysis (if applicable for biological targets)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govcabidigitallibrary.org This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov The process involves two main steps: sampling the possible conformations and orientations (poses) of the ligand within the protein's binding site and then ranking these poses using a scoring function. nih.gov

Docking Algorithms and Scoring Functions: Docking programs employ various search algorithms to explore the vast conformational space of the ligand-protein complex. These algorithms can include genetic algorithms, Monte Carlo methods, and molecular dynamics simulations. nih.gov Once various poses are generated, a scoring function is used to estimate the binding affinity for each pose. Scoring functions can be physics-based (calculating energies from force fields), empirical (based on statistical analysis of known protein-ligand complexes), or knowledge-based (derived from statistical potentials). nih.gov

Application to this compound: To perform a docking study with this compound, a three-dimensional structure of a potential protein target would be required, typically obtained from X-ray crystallography or NMR spectroscopy. cabidigitallibrary.orgresearchgate.net If this compound were being investigated as an inhibitor of a specific enzyme, for example, docking would be used to predict its binding mode in the enzyme's active site.

The analysis of the docking results would focus on:

Binding Pose: The most favorable orientation and conformation of the ligand in the binding pocket.

Binding Affinity: A predicted score, often expressed as a binding energy (e.g., in kcal/mol), that estimates the strength of the interaction.

Key Interactions: Identification of specific atomic interactions, such as hydrogen bonds (e.g., involving the nitro group or amide moiety), hydrophobic interactions (with the benzyl and phenyl rings), and electrostatic interactions.

Illustrative Data: Docking Results for this compound with a Hypothetical Kinase Target

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Interactions |

|---|---|---|---|

| 1 | -9.2 | Amide N-H with Asp145; Nitro O with Lys72 | Benzyl group with Leu130; Phenyl ring with Val85 |

| 2 | -8.5 | Ester C=O with Arg150 | Benzyl group with Ile65; Phenyl ring with Ala88 |

| 3 | -7.9 | Nitro O with Ser120 | Phenyl ring with Phe148 |

Note: This table is a hypothetical representation of docking results to illustrate the type of information obtained. The protein residues and interactions are purely exemplary.

Such an analysis would provide a structural hypothesis for the compound's biological activity, guiding further experimental studies and the design of more potent derivatives.

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, providing insights into the transformation of reactants to products. rsc.orgmdpi.comucsb.edu For a molecule like this compound, these methods can be used to study its synthesis, reactivity, and degradation. The core of this approach is the mapping of the potential energy surface (PES) for the reaction, which describes the energy of the system as a function of its geometry. fiveable.mewikipedia.org

Transition State Characterization for Synthetic Pathways

A key goal in modeling reaction mechanisms is to locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edufiveable.mewikipedia.org The transition state represents the energy barrier that must be overcome for the reaction to proceed. mit.edu According to transition state theory, the structure and energy of the TS determine the reaction rate. wikipedia.org

Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are used to find the geometry of the transition state. mit.eduacs.org A transition state is mathematically defined as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. github.io This is confirmed by a frequency calculation, where a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

For the synthesis of this compound, which likely involves the coupling of 3-nitrobenzoyl chloride with glycine benzyl ester, computational modeling could be used to:

Model the stepwise vs. concerted nature of the amide bond formation.

Calculate the activation energy (the energy difference between the reactants and the transition state).

Investigate the role of a base or solvent in facilitating the reaction.

Illustrative Data: Calculated Energies for a Synthetic Step (Amide Formation)

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Reactants (separated) | DFT/B3LYP/6-31G* | 0.0 | N/A |

| Transition State (TS) | DFT/B3LYP/6-31G* | +15.2 | Partially formed C-N bond (1.8 Å) |

| Products | DFT/B3LYP/6-31G* | -25.7 | Formed C-N bond (1.35 Å) |

Note: The values and structural details in this table are hypothetical examples to illustrate the output of a transition state calculation.

Computational Prediction of Degradation Mechanisms for this compound

Understanding the degradation pathways of a chemical compound is crucial for assessing its stability and environmental fate. Computational tools can predict how this compound might break down under various conditions (e.g., hydrolysis, oxidation, photolysis). schrodinger.comyoutube.com

Two primary degradation points in the molecule are the ester and amide linkages, which are susceptible to hydrolysis. Computational modeling can be used to explore the mechanisms of acid- and base-catalyzed hydrolysis:

Ester Hydrolysis: This would lead to N-(3-nitrobenzoyl)glycine and benzyl alcohol.

Amide Hydrolysis: This is typically slower but would yield 3-nitrobenzoic acid and glycine benzyl ester.

Computational approaches for predicting degradation can be knowledge-based or quantum mechanics-based. schrodinger.comacs.orgnih.govfrontiersin.org Knowledge-based systems use a set of rules derived from known chemical reactions to predict likely degradation products. acs.orgfrontiersin.org More advanced methods use quantum mechanics to explore the reaction landscape, identifying the most energetically favorable degradation pathways by calculating the activation barriers for different potential reactions. schrodinger.comyoutube.com This can help predict the primary degradation products and the relative rates of competing degradation pathways.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or a physicochemical property. collaborativedrug.compatsnap.comneovarsity.orgwikipedia.orgfiveable.me The fundamental principle is that the structure of a molecule determines its properties and activities. patsnap.comfiveable.me

SAR Analysis: SAR is a qualitative approach that identifies key structural features (pharmacophores) responsible for a compound's activity. patsnap.comtechnologynetworks.com For derivatives of this compound, an SAR study would involve synthesizing and testing a series of analogs and identifying trends. For example, one could investigate how changing the substitution pattern on the nitrobenzoyl ring or replacing the benzyl ester with other esters affects biological activity.

QSAR Modeling: QSAR takes this a step further by creating a mathematical model that quantitatively relates structural properties to activity. neovarsity.orgwikipedia.orgmeilerlab.orgnih.govslideshare.net The process involves:

Data Set: A collection of molecules with known structures and measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can describe physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., atomic charges), or structural features (e.g., molecular weight, number of hydrogen bond donors). slideshare.net

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build an equation that links the descriptors to the activity. neovarsity.orgfiveable.me

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.65 * logP - 0.23 * σ + 1.12 * HBD + 2.45

Where:

logP represents lipophilicity.

σ is the Hammett constant for a substituent on the phenyl ring (an electronic descriptor).

HBD is the number of hydrogen bond donors.

Illustrative Data: Descriptors for a Hypothetical QSAR Study

| Derivative (R-group on phenyl ring) | logP | σ (Hammett constant) | HBD | Experimental log(1/IC50) |

|---|---|---|---|---|

| -H (parent compound) | 3.5 | 0.00 | 1 | 5.2 |

| -Cl | 4.1 | +0.23 | 1 | 5.3 |

| -OCH3 | 3.4 | -0.27 | 1 | 5.8 |

| -NH2 | 2.9 | -0.66 | 3 | 6.5 |

Note: This table contains hypothetical data for illustrative purposes. The descriptors and activity values are not based on actual measurements.

Such a QSAR model would be invaluable for predicting the activity of unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with improved properties. neovarsity.org

Biological and Medicinal Applications of N 3 Nitrobenzoyl Glycine Benzyl Ester and Its Metabolites

In Vitro Pharmacological Activity Screening in Cell-Based Assays

While specific experimental data for N-(3-nitrobenzoyl)glycine benzyl (B1604629) ester is not widely published, its potential pharmacological activities can be inferred from studies on structurally related compounds.

Derivatives of N-benzoyl amino acids and their esters have been evaluated for antimicrobial properties. The structural components of N-(3-nitrobenzoyl)glycine benzyl ester—glycine (B1666218), benzyl alcohol, and N-benzoyl amino acid derivatives—have all been associated with antimicrobial effects.

N-Benzoyl Amino Acid Esters: Studies on various N-benzoyl amino acid methyl esters have shown them to be potent antifungal agents. For instance, certain derivatives have demonstrated significant growth inhibition against filamentous fungi like Aspergillus fumigatus and Fusarium temperatum. scielo.org.mx

Glycine: Glycine itself is known to possess antibacterial properties and is sometimes used as an antiseptic agent. It can inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall and has shown inhibitory effects against bacteria such as Helicobacter pylori and Enterococcus faecalis. dergipark.org.trnih.gov

Benzyl Alcohol: The hydrolysis of the benzyl ester would release benzyl alcohol, which is a known antimicrobial compound with trypanocidal and other antimicrobial effects. nih.gov

The following table summarizes the antimicrobial activity observed for compounds structurally related to this compound and its potential metabolites.

| Compound Class/Metabolite | Pathogen(s) | Observed Activity |

| N-Benzoylamino Methyl Esters | Aspergillus fumigatus, Fusarium temperatum | Potent antifungal activity, with some derivatives showing over 78% growth inhibition. scielo.org.mx |

| Glycine | Helicobacter pylori, Enterococcus faecalis | Inhibits bacterial growth; MIC for H. pylori is ~2.5 mg/mL. nih.gov |

| Glycine | Staphylococcus epidermidis, Proteus mirabilis | Shows antimicrobial and biofilm inhibitory effects. dergipark.org.tr |

| Benzyl Guanidine Derivatives | Staphylococcus aureus, Escherichia coli, MRSA | Potent inhibitory activity with MIC values in the low µg/mL range. bath.ac.uk |

| 1,4-Naphthoquinone Derivatives | Streptococcus mutans, Actinomyces naeslundii | Potent antimicrobial activity with MIC values as low as 1.56 µg/mL. ukm.my |

The primary rationale for designing nitroaromatic prodrugs like this compound is for cancer therapy. The cytotoxicity is dependent on the reductive activation of the nitro group, which is expected to occur preferentially in the hypoxic environment of tumors. nih.govnih.gov This leads to the formation of a highly cytotoxic metabolite that can damage DNA or other vital cellular components. researchgate.net

The table below presents cytotoxicity data for various compounds that share structural or mechanistic similarities with this compound.

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ / LC₅₀ Value(s) |

| Nitrogenous Heterocycle (Compound 9) | HL60 (Leukemia), MDA-MB-231 (Breast) | Potent cytotoxicity; induced apoptosis. mdpi.com |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7, MDA-MB-231, ZR75-1 (Breast) | IC₅₀ values of 0.81, 1.82, and 1.12 µg/mL, respectively. nih.gov |

| Bis-lawsone Derivative (1j) | CCF-4 (Glioma) | LC₅₀ value of 17.18 µM. nih.gov |

| N-Benzyl Piperidine Derivative (d5) | - | HDAC IC₅₀ = 0.17 µM, AChE IC₅₀ = 6.89 µM. nih.gov |

| Indolyl Sulfonamides | Pancreatic Cancer Cell Lines | Six compounds displayed IC₅₀ values <5 µM. researchgate.net |

Enzyme Inhibition Studies (e.g., proteases, esterases, reductases)

While direct studies on this compound's specific inhibitory effects on proteases, esterases, and reductases are not extensively detailed in the available literature, the structural components of the molecule suggest potential interactions. The presence of a benzyl ester linkage makes it a conceivable substrate for esterases, which could lead to competitive inhibition of these enzymes. Esterases, such as those from Bacillus subtilis and Candida antarctica, are known to cleave benzyl esters, a process that could be exploited for controlled release of an active molecule or for modulating enzyme activity.

Furthermore, the nitrobenzoyl moiety is a key feature. Nitroaromatic compounds can interact with various reductases. While often studied in the context of their activation (see section 6.3.1), this interaction can also be viewed from an inhibitory perspective. Depending on the specific enzyme and the binding kinetics, this compound or its metabolites could act as inhibitors of certain reductase enzymes, thereby interfering with cellular reductive processes. The broader class of N-benzoyl amino acid derivatives has been shown to possess biological activities, suggesting that the this compound could similarly interact with and potentially inhibit various enzymatic targets.

Receptor Binding and Signaling Pathway Modulation

Specific receptor binding affinities and signaling pathway modulation by this compound have not been fully characterized. However, by examining related structures, plausible hypotheses can be formulated. For instance, derivatives of N-acyl-L-tryptophan benzyl ester are known antagonists of the human neurokinin-1 (NK-1) receptor, indicating that N-acylated amino acid benzyl esters can interact with G-protein coupled receptors. This suggests a potential for this compound to bind to specific receptors, thereby modulating downstream signaling cascades.

Additionally, other glycine derivatives have been shown to influence significant signaling pathways. For example, N-Oleoyl glycine activates the CB1 receptor and the Akt signaling pathway. While structurally distinct, this highlights the capacity of modified glycine molecules to engage with and modulate cellular signaling. The nitro group on the benzoyl ring of this compound introduces a significant electronic feature that could influence its binding to various biological targets and subsequent modulation of signaling pathways.

Biochemical Fate and Bioreduction of the Nitro Group in this compound

The biochemical transformation of this compound is largely dictated by its two primary functional groups: the nitro group and the benzyl ester.

Enzyme-Mediated Reduction Pathways (e.g., nitroreductases)

A crucial aspect of the biochemical fate of this compound is the bioreduction of its nitro group. This process is primarily mediated by a class of enzymes known as nitroreductases. These enzymes are found in both prokaryotic and eukaryotic systems and are capable of reducing nitroaromatic compounds. The reduction of the nitro group is a stepwise process that can proceed through several intermediates.

Nitroreductases catalyze the transfer of electrons to the nitro group, a process that is significantly enhanced under hypoxic (low oxygen) conditions. This is because, in the presence of oxygen, the initially formed nitro radical anion can be re-oxidized back to the parent nitro compound, a futile cycle that limits the net reduction.

Formation of Reactive Intermediates and Active Metabolites (e.g., amino derivatives)

The enzyme-mediated reduction of the nitro group of this compound leads to the formation of several intermediates, including the nitroso and hydroxylamine (B1172632) derivatives. Further reduction ultimately yields the corresponding amino derivative, N-(3-aminobenzoyl)glycine benzyl ester. These reduction intermediates, particularly the hydroxylamine, can be highly reactive and may exert cytotoxic effects.

The final amino metabolite will have significantly different electronic and steric properties compared to the parent nitro compound, which can dramatically alter its biological activity. This transformation from a relatively inert precursor to a more active form is a key principle in the design of certain therapeutic agents.

Implications for Mechanism of Action in Biological Systems (e.g., hypoxia-activated prodrugs)

The selective reduction of the nitro group under low oxygen conditions has significant implications for the compound's mechanism of action, particularly in the context of cancer therapy. Many solid tumors contain regions of severe hypoxia, which are often resistant to conventional radiation and chemotherapy.

This has led to the development of hypoxia-activated prodrugs (HAPs). nih.gov These are compounds that are relatively non-toxic in their parent form but are converted into potent cytotoxic agents by nitroreductases within the hypoxic tumor microenvironment. nih.govnih.gov this compound fits the structural profile of a potential HAP. Upon selective reduction in hypoxic tumor cells, it could release a cytotoxic effector molecule. The generation of the reactive hydroxylamine intermediate and the final amino derivative could contribute to this cytotoxic effect. This targeted activation minimizes damage to healthy, well-oxygenated tissues, thereby potentially reducing the side effects of chemotherapy. nih.gov

This compound as a Building Block in Combinatorial Chemistry and Drug Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening in drug discovery. nih.gov this compound is a valuable building block in this field due to its versatile chemical handles.

The glycine core provides a scaffold that can be readily incorporated into peptide-like structures. The benzyl ester protects the carboxylic acid, which can be deprotected to allow for further chemical modifications. The nitro group on the benzoyl ring offers a site for chemical transformation, most notably reduction to an amine. This resulting amino group can then be used for a variety of coupling reactions to introduce further diversity into the molecular library.

Synthesis of Chemical Libraries Based on the this compound Scaffold

The synthesis of chemical libraries centered around the this compound scaffold is a key strategy for the exploration of structure-activity relationships (SAR) and the discovery of novel bioactive compounds. This scaffold contains several points for chemical diversification, allowing for the generation of a wide array of analogues. The primary sites for modification are the benzoyl ring, the glycine backbone, and the benzyl ester.

Diversification of the Benzoyl Ring:

The 3-nitrobenzoyl moiety offers multiple opportunities for modification. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. This allows for the introduction of a wide range of substituents to probe the effects of electronics and sterics on biological activity.

Furthermore, the aromatic ring itself can be substituted with various functional groups at other positions (e.g., 2, 4, 5, and 6). Introducing electron-donating or electron-withdrawing groups, halogen atoms, or bulky alkyl groups can significantly impact the compound's interaction with biological targets. The synthesis of such analogues can be achieved by starting with appropriately substituted benzoic acids, which are then coupled with glycine benzyl ester.

Modification of the Glycine Backbone:

The glycine unit can be replaced with other natural or unnatural amino acids to investigate the influence of side-chain stereochemistry and physicochemical properties. This modification can alter the conformational preferences of the molecule, potentially leading to improved binding affinity and selectivity for a target protein. The synthesis of these analogues would involve coupling the desired amino acid benzyl ester with 3-nitrobenzoyl chloride.

Variation of the Benzyl Ester:

The benzyl ester can be replaced with a variety of other esters (e.g., methyl, ethyl, tert-butyl) or converted to a carboxylic acid or an amide. These modifications alter the lipophilicity and hydrogen bonding capacity of the molecule, which can affect its pharmacokinetic properties, such as cell permeability and metabolic stability. The synthesis of different esters can be achieved by using the corresponding alcohol during the esterification of N-(3-nitrobenzoyl)glycine. Amide analogues can be prepared by coupling N-(3-nitrobenzoyl)glycine with a range of primary or secondary amines.

A hypothetical combinatorial library design based on the this compound scaffold is presented in the interactive table below, illustrating the potential for generating a diverse set of compounds.

| Scaffold Position | R1 (Benzoyl Ring) | R2 (Amino Acid) | R3 (Ester/Amide) |

| Variation 1 | 3-NH2 | Glycine | Benzyl Ester |

| Variation 2 | 3-NH-C(O)CH3 | Glycine | Benzyl Ester |

| Variation 3 | 4-Cl | Glycine | Benzyl Ester |

| Variation 4 | 3-NO2 | Alanine | Benzyl Ester |

| Variation 5 | 3-NO2 | Valine | Benzyl Ester |

| Variation 6 | 3-NO2 | Glycine | Methyl Ester |

| Variation 7 | 3-NO2 | Glycine | Carboxylic Acid |

| Variation 8 | 3-NO2 | Glycine | N-benzyl Amide |

Structure-Guided Optimization for Potency and Selectivity

Structure-guided optimization is a crucial process in medicinal chemistry that utilizes structural information of a ligand-target complex to design more potent and selective analogues. For this compound and its metabolites, this approach would involve iterative cycles of molecular modeling, chemical synthesis, and biological evaluation.

Target Identification and Structural Biology:

The initial step is the identification of the biological target responsible for the compound's activity. Once the target is known, obtaining a high-resolution three-dimensional structure of the target protein, preferably in complex with the lead compound or a close analogue, is essential. This can be achieved through techniques such as X-ray crystallography or cryo-electron microscopy.

Analysis of the Binding Site and SAR:

The structural information reveals key interactions between the compound and the target's binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information, combined with the structure-activity relationship (SAR) data from the synthesized chemical library, allows medicinal chemists to understand which parts of the molecule are critical for binding and which can be modified to improve potency and selectivity.

Strategies for Optimization:

Several strategies can be employed for the structure-guided optimization of the this compound scaffold:

Bioisosteric Replacement: The nitro group is a known structural alert due to its potential for metabolic reduction to toxic species. scielo.br Therefore, replacing the nitro group with a bioisostere that mimics its electron-withdrawing properties but has a better safety profile is a common optimization strategy. spirochem.com Examples of nitro group bioisosteres include cyano, sulfonyl, and trifluoromethyl groups. Bioisosteric replacement can also be applied to the amide bond to improve metabolic stability. nih.gov

Fragment-Based Growth: If the initial compound only occupies a portion of the binding pocket, new functional groups can be added to the scaffold to form additional interactions with the protein. For instance, if a hydrophobic pocket is identified near the benzyl ester, extending this part of the molecule with a lipophilic group could enhance binding affinity.

Scaffold Hopping: In some cases, the entire this compound scaffold may be replaced with a different chemical framework that maintains the key binding interactions but possesses improved drug-like properties.

The following interactive table illustrates potential optimization strategies for this compound based on hypothetical binding site interactions.

| Original Moiety | Proposed Modification | Rationale for Optimization | Potential Improvement |

| 3-Nitro Group | 3-Cyano Group | Bioisosteric replacement to reduce potential toxicity while maintaining electron-withdrawing character. spirochem.com | Improved safety profile, maintained or improved potency. |

| 3-Nitro Group | 3-Trifluoromethyl Group | Introduction of a metabolically stable electron-withdrawing group. | Enhanced metabolic stability and potency. |

| Benzyl Ester | Phenyl Ring with para-hydroxyl | To form an additional hydrogen bond with a polar residue in the binding pocket. | Increased binding affinity and selectivity. |

| Glycine | (R)-Alanine | To introduce a methyl group that can fit into a small hydrophobic pocket. | Enhanced potency and selectivity. |

| Amide Bond | 1,2,3-Triazole | Bioisosteric replacement to improve metabolic stability against proteases. nih.gov | Increased in vivo half-life. |

Through these iterative design and synthesis cycles, the potency, selectivity, and pharmacokinetic properties of the lead compound can be systematically improved, leading to the identification of a clinical candidate.

Analytical Methodologies for N 3 Nitrobenzoyl Glycine Benzyl Ester

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For N-(3-nitrobenzoyl)glycine benzyl (B1604629) ester, various chromatographic techniques can be employed, each offering unique advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile or thermally labile compounds like N-(3-nitrobenzoyl)glycine benzyl ester. ijprajournal.com Its application is widespread in pharmaceutical analysis for purity assessment and quantification. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule with its combination of nonpolar (benzyl ester, nitrobenzoyl) and polar (amide) functionalities.

Method development for this compound would involve the systematic optimization of several key parameters to achieve adequate separation from any impurities. The presence of the nitroaromatic chromophore allows for sensitive detection using an ultraviolet (UV) detector. researchgate.net

Key Developmental Parameters:

Stationary Phase: A C18 (octadecylsilane) column is the most common starting point, providing hydrophobic interactions with the aromatic rings of the molecule. Other phases, such as C8 or Phenyl-Hexyl, could be explored to fine-tune selectivity.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (like water with a buffer such as phosphate (B84403) or formate) and an organic modifier (typically acetonitrile (B52724) or methanol) is often necessary. A gradient allows for the effective elution of both more polar and less polar impurities within a single run.

Detection: The nitrobenzoyl moiety contains a strong chromophore, making UV-Vis detection highly effective. A photodiode array (PDA) detector would be advantageous, allowing for the simultaneous monitoring of multiple wavelengths and assessment of peak purity. The maximum absorbance wavelength (λmax) would be determined by scanning a standard solution.

Flow Rate and Temperature: A typical flow rate for analytical columns (e.g., 4.6 mm internal diameter) is 1.0 mL/min. Column temperature is controlled (e.g., 30-40 °C) to ensure reproducible retention times and improve peak shape.

Below is an interactive table summarizing a hypothetical optimized HPLC method for the analysis of this compound.

| Parameter | Condition | Rationale |

| Instrument | HPLC System with Gradient Pump and PDA Detector | Provides precise mobile phase composition and sensitive, selective detection. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column offering good resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency and elution strength. |

| Gradient Elution | 0-20 min: 40% B to 90% B; 20-25 min: 90% B | Separates a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 35 °C | Ensures retention time stability and improves efficiency. |

| Detection | PDA Detector, 254 nm | The aromatic and nitro groups provide strong absorbance in the UV region. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |